Acidic Hydrolysis Stability: TIPS Ether is 700,000× More Stable Than TMS and 35× More Stable Than TBDMS
Under acidic aqueous conditions, the triisopropylsilyl (TIPS) ether of 3,5-dichlorophenol exhibits a relative hydrolytic stability of approximately 700,000 compared to the corresponding trimethylsilyl (TMS) ether (relative stability = 1) and is 35-fold more stable than the tert-butyldimethylsilyl (TBDMS) ether (relative stability = 20,000) [1]. The TIPS ether is 7.1-fold less stable than the tert-butyldiphenylsilyl (TBDPS) ether (relative stability = 5,000,000), placing TIPS in an intermediate position that balances high stability with practical deprotection rates [1]. These relative stability values reflect the rate of Si–O bond cleavage and are consistent across phenolic substrates [2].
| Evidence Dimension | Relative hydrolytic stability under acidic conditions (normalized to TMS = 1) |
|---|---|
| Target Compound Data | TIPS ether: relative stability = 700,000 |
| Comparator Or Baseline | TMS ether: relative stability = 1; TBDMS (TBS) ether: relative stability = 20,000; TBDPS ether: relative stability = 5,000,000 |
| Quantified Difference | TIPS is 700,000× more stable than TMS; 35× more stable than TBDMS; 0.14× the stability of TBDPS |
| Conditions | Aqueous acidic media; relative rates derived from comparative hydrolysis studies of trialkylsilyl ethers (class-level, not compound-specific measurement) |
Why This Matters
This quantitative stability advantage directly determines whether the protecting group survives multi-step sequences involving acidic reagents, aqueous workups, or chromatographic purification.
- [1] Silyl ether – Wikipedia. Relative stability of silyl ethers: acidic media TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
- [2] Cunico, R. F.; Bedell, L. J. Org. Chem. 1980, 45, 4797–4798. The triisopropylsilyl group as a hydroxyl-protecting function. View Source
